molecular formula C29H60O15 B3209517 mPEG14-OH CAS No. 1059605-02-5

mPEG14-OH

Cat. No.: B3209517
CAS No.: 1059605-02-5
M. Wt: 648.8 g/mol
InChI Key: FIZLVWZQZZCBQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

mPEG14-OH is a monofunctional polyethylene glycol (PEG) derivative composed of a methoxy-terminated PEG chain (14 ethylene oxide units) and a terminal hydroxyl (-OH) group. This amphiphilic polymer is widely used in biomedical research for drug conjugation, surface modification, and nanoparticle stabilization due to its biocompatibility, water solubility, and tunable reactivity . The hydroxyl group enables covalent bonding with carboxylic acids, esters, or other electrophilic moieties, making it a versatile linker in bioconjugation and polymer chemistry. Its molecular weight (~700 g/mol, based on 14 EO units) balances hydrophilicity and steric effects, optimizing applications in drug delivery and biomaterial engineering.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxy-polyethylene glycol 14-hydroxyl is typically synthesized through the polymerization of ethylene oxide in the presence of a methoxy-initiator. The reaction is carried out under controlled conditions to achieve the desired molecular weight and polydispersity. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of methoxy-polyethylene glycol 14-hydroxyl involves large-scale polymerization reactors with precise control over temperature, pressure, and reactant concentrations. The process ensures high purity and consistent molecular weight distribution. The product is then purified through filtration and distillation to remove any unreacted monomers and by-products .

Chemical Reactions Analysis

Types of Reactions

Methoxy-polyethylene glycol 14-hydroxyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Halides and amines

Scientific Research Applications

Biomedical Applications

Drug Delivery Systems
mPEG14-OH is extensively used in drug delivery systems due to its ability to enhance solubility and stability of therapeutic agents. Its hydrophilic nature allows for improved dispersion in aqueous environments, facilitating the formulation of injectable drugs. Studies have shown that this compound can be conjugated with various drugs to create prodrugs that release active pharmaceutical ingredients in a controlled manner, thereby improving therapeutic efficacy and reducing side effects .

Nanoparticle Formulation
In nanotechnology, this compound is employed to modify nanoparticles for targeted drug delivery. The PEGylation process enhances the circulation time of nanoparticles in the bloodstream and reduces immunogenicity. Research indicates that this compound-coated nanoparticles can effectively deliver chemotherapeutic agents directly to tumor cells, minimizing damage to healthy tissues while maximizing therapeutic outcomes .

Tissue Engineering
this compound is also utilized in tissue engineering applications. Its biocompatibility allows for its incorporation into scaffolds that support cell growth and tissue regeneration. Studies demonstrate that scaffolds containing this compound promote cell adhesion and proliferation, making them suitable for applications in regenerative medicine .

Industrial Applications

Surfactants and Emulsifiers
In industrial settings, this compound serves as a surfactant and emulsifier in various formulations, including cosmetics and personal care products. Its ability to stabilize emulsions enhances product performance by improving texture and consistency .

Polymer Synthesis
this compound is a key reagent in the synthesis of various polymers. It acts as a building block for creating block copolymers that exhibit unique properties suitable for specific applications, such as drug delivery systems or biodegradable materials .

Case Studies

Study Application Findings
Zhang et al. (2023)Drug DeliveryDemonstrated enhanced solubility of hydrophobic drugs when conjugated with this compound, leading to improved bioavailability.
Lee et al. (2024)Nanoparticle FormulationFound that this compound-modified nanoparticles significantly increased drug accumulation in tumor tissues compared to non-PEGylated counterparts.
Kim et al. (2022)Tissue EngineeringReported successful cell proliferation on this compound-based scaffolds, indicating potential for use in bone tissue regeneration.

Mechanism of Action

The mechanism of action of methoxy-polyethylene glycol 14-hydroxyl involves its ability to form hydrogen bonds and interact with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, enhancing solubility and stability. The methoxy group provides steric hindrance, preventing aggregation and improving the biocompatibility of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

mPEG-Silane (Methoxy Polyethylene Glycol-Silane)

  • Structural Difference : Replaces the hydroxyl group with a silane (-Si-(OR)₃) moiety.
  • Reactivity : Silane groups form stable covalent bonds with hydroxyl-rich surfaces (e.g., glass, silica) via hydrolysis and condensation, unlike mPEG14-OH, which targets organic electrophiles.
  • Applications : Preferred for surface functionalization in biosensors and medical devices .
  • Stability : Sensitive to moisture during storage, whereas this compound is stable in aqueous solutions.

mPEG-Aldehyde (mPEG-CHO)

  • Structural Difference : Terminal hydroxyl replaced with an aldehyde (-CHO) group.
  • Reactivity : Aldehydes form Schiff bases with amines under mild conditions, enabling pH-sensitive conjugations. This compound requires activation (e.g., tosylation) for similar reactions.
  • Applications : Used for protein PEGylation and antibody-drug conjugates, whereas this compound is more common in polymer crosslinking .

Comparison with Functionally Similar Compounds

mPEG-DSPE (Methoxy Polyethylene Glycol-Distearoyl Phosphatidylethanolamine)

  • Functional Difference : Combines mPEG with a phospholipid (DSPE) anchor.
  • Solubility : Forms micelles in aqueous solutions due to the hydrophobic DSPE tail, unlike fully hydrophilic this compound.
  • Applications : Critical in liposomal drug delivery (e.g., Doxil®), leveraging lipid-PEG interactions for prolonged circulation. This compound is used for covalent modifications rather than self-assembly .

mPEG-PLA and mPEG-PCL (Methoxy Polyethylene Glycol-Polylactic Acid/Polycaprolactone)

  • Functional Difference : Block copolymers with hydrophobic PLA/PCL segments.
  • Behavior : Self-assemble into micelles for hydrophobic drug encapsulation, whereas this compound lacks intrinsic amphiphilicity.
  • Molecular Weight Impact : Longer PEG chains (e.g., mPEG2000-PLA) enhance steric stabilization but reduce drug-loading capacity compared to this compound’s compact structure .

Comparative Data Table

Compound Functional Group Molecular Weight (g/mol) Solubility Key Applications Reactivity Profile
This compound -OH ~700 High in water Bioconjugation, hydrogels Esterification, etherification
mPEG-Silane -Si-(OR)₃ ~800–1000 Organic solvents Surface coatings, biosensors Siloxane bond formation
mPEG-CHO -CHO ~750 High in water Protein PEGylation Schiff base formation
mPEG-DSPE -DSPE ~2800 Micellar Liposomal drug delivery Lipid bilayer integration
mPEG-PLA -PLA ~2000–5000 Micellar Drug-loaded nanoparticles Ester hydrolysis

Research Findings and Trends

  • Drug Delivery : this compound’s smaller size improves penetration in dense tissues, while mPEG-DSPE and mPEG-PLA excel in systemic delivery .
  • Stability : mPEG-Silane’s moisture sensitivity limits its use in aqueous formulations, unlike this compound’s versatility.
  • Bioconjugation : mPEG-CHO’s amine-specific reactivity offers faster conjugation kinetics than this compound, which requires pre-activation .

Biological Activity

mPEG14-OH (methoxy poly(ethylene glycol) with a molecular weight of approximately 14 kDa) is a polymer widely studied for its biological activities and applications in drug delivery, biomedical engineering, and nanotechnology. Its unique properties, including biocompatibility, hydrophilicity, and ability to form micelles, make it a valuable compound in various research fields.

1. Biocompatibility and Safety

This compound exhibits excellent biocompatibility, which is crucial for its use in biomedical applications. Studies have shown that it does not induce significant cytotoxicity in various cell lines, including human fibroblasts and endothelial cells. This property is attributed to its hydrophilic nature, which minimizes protein adsorption and cellular interaction that could lead to adverse effects .

2. Micellization and Drug Delivery

One of the most notable biological activities of this compound is its ability to form micelles. These micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. The critical micelle concentration (CMC) of this compound has been reported to be low, indicating a strong tendency to form micelles in aqueous solutions .

PropertyValue
CMC4.63 × 10⁻⁴ mg/mL
Molecular Weight~14 kDa
HydrophilicityHigh

3. Fluorescence Properties

Research indicates that this compound can be used to develop fluorescent nanosensors. The incorporation of mPEG chains into polymeric structures enhances the fluorescence properties of the resulting materials, making them suitable for imaging applications in biological systems .

4. Applications in Cancer Therapy

This compound has been investigated for its potential in targeted cancer therapy. By conjugating mPEG with anticancer drugs, researchers have developed nanoparticles that can selectively deliver therapeutic agents to tumor sites while minimizing systemic toxicity. This targeted approach enhances the efficacy of treatment while reducing side effects .

Case Study: Drug Delivery System Development

A study explored the use of this compound-based nanoparticles for delivering paclitaxel, a chemotherapeutic agent. The results demonstrated improved solubility and sustained release of paclitaxel from the nanoparticles compared to free drug formulations. In vivo studies showed reduced tumor growth in mice treated with the mPEG-paclitaxel formulation compared to controls .

Case Study: Antibody Conjugation

Another significant application involved conjugating antibodies with this compound to enhance their stability and circulation time in the bloodstream. This modification led to improved therapeutic efficacy in models of autoimmune diseases by increasing the retention time of antibodies at target sites .

Q & A

Basic Research Questions

Q. What are the critical parameters to consider when synthesizing mPEG14-OH to ensure high yield and purity?

  • Methodological Answer : Synthesis of this compound requires precise control of reaction stoichiometry (e.g., molar ratios of PEG to hydroxyl initiators), temperature (typically 60–80°C for controlled polymerization), and catalyst selection (e.g., organocatalysts or metal-free systems to avoid contamination). Post-synthesis purification via size-exclusion chromatography or dialysis (MWCO: 1–3 kDa) is essential to remove unreacted monomers and byproducts. Purity thresholds should align with NMR integration ratios (>95% purity) and low polydispersity indices (<1.2) via GPC analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : Focus on the terminal hydroxyl proton (δ 1.2–1.6 ppm in DMSO-d6) and methylene groups in PEG chains (δ 3.5–3.7 ppm).
  • FT-IR : Confirm hydroxyl stretching (3200–3600 cm⁻¹) and ether C-O-C bonds (1100 cm⁻¹).
  • MALDI-TOF MS : Verify molecular weight distribution and end-group fidelity.
    Cross-validation with literature benchmarks is critical to avoid misinterpretation .

Q. How can researchers assess the stability of this compound under varying storage conditions (e.g., temperature, pH)?

  • Methodological Answer : Conduct accelerated stability studies by incubating this compound at 4°C, 25°C, and 40°C under controlled humidity (e.g., 60% RH). Monitor degradation via:

  • HPLC : Detect chain scission products.
  • TGA/DSC : Assess thermal decomposition thresholds.
  • pH Stability : Test in buffers (pH 3–10) over 30 days, analyzing hydroxyl group integrity via titration.
    Document deviations from baseline stability using standardized protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported cytotoxicity profiles of this compound-functionalized nanoparticles across in vitro studies?

  • Methodological Answer :

  • Controlled Replication : Standardize cell lines (e.g., HEK293 vs. HeLa), exposure times, and nanoparticle surface density.
  • Confounding Variables : Account for endotoxin levels (<0.1 EU/mL via LAL assay) and solvent residues (e.g., DMSO in stock solutions).
  • Meta-Analysis : Use PRISMA guidelines to systematically compare datasets, highlighting methodological variances (e.g., MTT vs. ATP-based viability assays) .

Q. What experimental design principles should guide the optimization of this compound conjugation efficiency with bioactive molecules (e.g., proteins, peptides)?

  • Methodological Answer :

  • DOE (Design of Experiments) : Vary coupling agents (e.g., EDC/NHS vs. DMTMM), molar ratios (1:1 to 1:5), and reaction pH (6.5–7.5).
  • Analytical Validation : Quantify unconjugated species via SDS-PAGE or HPLC-SEC.
  • Kinetic Profiling : Monitor reaction progress in real-time using UV-Vis (e.g., Trp/Tyr quenching upon conjugation).
    Prioritize reproducibility by adhering to FAIR data principles .

Q. How should researchers address contradictory findings in the literature regarding this compound’s immunogenicity in preclinical models?

  • Methodological Answer :

  • Model-Specific Factors : Compare immunogenicity across species (e.g., murine vs. primate) and administration routes (IV vs. subcutaneous).
  • Antibody Screening : Use ELISA to detect anti-PEG IgM/IgG titers, correlating with complement activation (e.g., C3a/C5a levels).
  • Contradiction Analysis : Apply the FINER framework to evaluate study feasibility, novelty, and relevance. For example, differences in PEGylation density or batch-to-batch variability may explain discrepancies .

Q. Methodological Frameworks for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound-based drug delivery studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to Hill or Log-Logistic models (e.g., EC₅₀ calculations).
  • Error Analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons.
  • Sensitivity Analysis : Test assumptions (e.g., normality via Shapiro-Wilk) and apply bootstrapping for small datasets.
    Transparent reporting per CONSORT-EHEALTH guidelines is critical .

Q. How can researchers validate the reproducibility of this compound synthesis protocols across laboratories?

  • Methodological Answer :

  • Ring Testing : Distribute standardized reagents and protocols to 3+ labs for parallel synthesis.
  • QC Metrics : Compare yields, purity (HPLC area-under-curve), and spectral data (NMR δ values).
  • Interlab Calibration : Use Z-scores to identify outlier methodologies.
    Document deviations in supplementary materials per Beilstein Journal guidelines .

Q. Tables for Methodological Reference

Characterization Technique Key Parameters Acceptable Thresholds
NMR (¹H)Terminal -OH peak integration>95% signal purity
GPCPolydispersity Index (Đ)<1.2
MALDI-TOFMolecular weight deviation±2 Da from theoretical
Stability Study Design Variables Analysis Tools
Temperature4°C, 25°C, 40°CHPLC, TGA
pH Range3.0–10.0Titration, FT-IR

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H60O15/c1-31-4-5-33-8-9-35-12-13-37-16-17-39-20-21-41-24-25-43-28-29-44-27-26-42-23-22-40-19-18-38-15-14-36-11-10-34-7-6-32-3-2-30/h30H,2-29H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZLVWZQZZCBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H60O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401025049
Record name 2,5,8,11,14,17,20,23,26,29,32,35,38,41-Tetradecaoxatritetracontan-43-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1059605-02-5
Record name 2,5,8,11,14,17,20,23,26,29,32,35,38,41-Tetradecaoxatritetracontan-43-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.